

Spectroscopic Profile of (2-Cyano-4-methylphenyl)boronic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Cyano-4-methylphenyl)boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Cyano-4-methylphenyl)boronic acid** (CAS No. 1328882-30-9). The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Please Note: Experimental spectroscopic data for **(2-Cyano-4-methylphenyl)boronic acid** is not readily available in public databases. The data presented in this guide is predicted based on the analysis of its structural analogue, (4-Cyano-2-methylphenyl)boronic acid, and established principles of spectroscopic interpretation for the constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Cyano-4-methylphenyl)boronic acid**. These predictions are based on the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges for the relevant functional groups.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.0 - 8.2	s	2H	B(OH) ₂
~7.8 - 7.9	d	1H	Ar-H
~7.6 - 7.7	d	1H	Ar-H
~7.5 - 7.6	s	1H	Ar-H
~2.4	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~142	Ar-C
~135	Ar-C
~133	Ar-C
~130 (C-B)	Ar-C attached to Boron
~128	Ar-C
~118	-C≡N
~115	Ar-C
~21	-CH ₃

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200 (broad)	O-H stretch (boronic acid)
~2230	C≡N stretch (nitrile)
~1600	C=C stretch (aromatic)
~1350	B-O stretch

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/z	Assignment
160.0575	[M-H] ⁻

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **(2-Cyano-4-methylphenyl)boronic acid** is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is utilized.
 - Acquisition Parameters: A spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans are typically employed.
 - Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is used.
 - Acquisition Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically acquired.
 - Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the

solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer equipped with a universal ATR accessory.
- **Data Acquisition:**
 - **Parameters:** The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
 - **Scans:** 16 scans are co-added at a resolution of 4 cm⁻¹.
 - **Background:** A background spectrum of the clean ATR crystal is collected prior to sample analysis.
- **Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

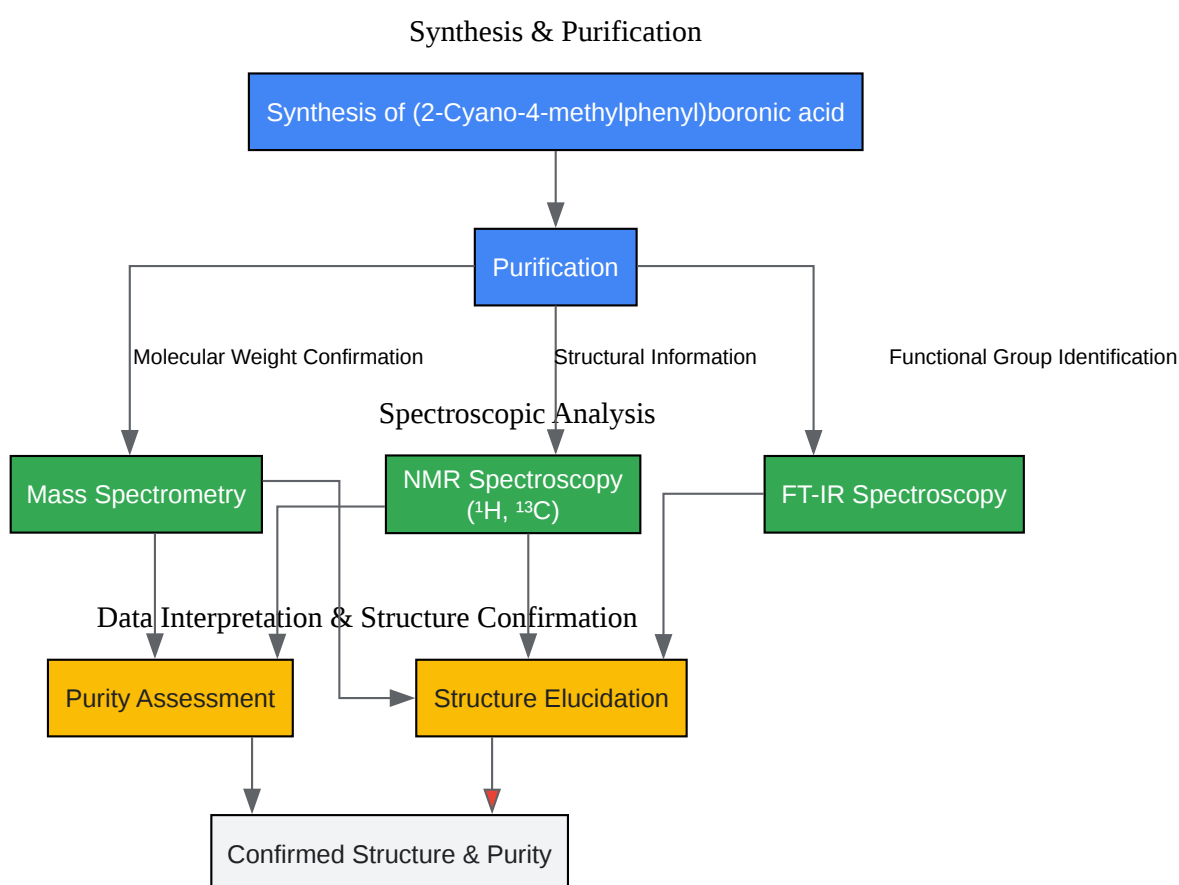
Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 10 µg/mL for analysis.
- **Instrumentation:** A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - **Ionization Mode:** Negative ion mode (ESI-) is typically used for boronic acids.
 - **Mass Range:** Data is acquired over a mass-to-charge (m/z) range of 50-500.
 - **Source Parameters:** The capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.

- Processing: The acquired data is processed to identify the mass of the deprotonated molecule $[M-H]^-$.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(2-Cyano-4-methylphenyl)boronic acid**.



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